1,7-Dichloro-4-(trifluoromethyl)isoquinoline
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Overview
Description
1,7-Dichloro-4-(trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C₁₀H₄Cl₂F₃N. It is a member of the isoquinoline family, which consists of aromatic heterocyclic compounds. This compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1,7-Dichloro-4-(trifluoromethyl)isoquinoline typically involves the reaction of isoquinoline derivatives with chlorinating and trifluoromethylating agents. One common method involves the use of N-chlorosuccinimide (NCS) and trifluoromethyl iodide (CF₃I) under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide (CuI) and a base like potassium carbonate (K₂CO₃) in an organic solvent such as acetonitrile (CH₃CN). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
1,7-Dichloro-4-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of reduced isoquinoline derivatives.
Scientific Research Applications
1,7-Dichloro-4-(trifluoromethyl)isoquinoline is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its unique chemical properties make it a valuable candidate for the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,7-Dichloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
1,7-Dichloro-4-(trifluoromethyl)isoquinoline can be compared with other similar compounds, such as:
1,3-Dichloro-7-fluoroisoquinoline: This compound has a similar structure but with a fluorine atom instead of a trifluoromethyl group.
1,7-Dichloroisoquinoline: Lacking the trifluoromethyl group, this compound shows different physical and chemical properties, affecting its applications in research and industry.
4-(Trifluoromethyl)isoquinoline:
Properties
Molecular Formula |
C10H4Cl2F3N |
---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
1,7-dichloro-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(3-5)9(12)16-4-8(6)10(13,14)15/h1-4H |
InChI Key |
GDTXBQULEOGNMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2C(F)(F)F)Cl |
Origin of Product |
United States |
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